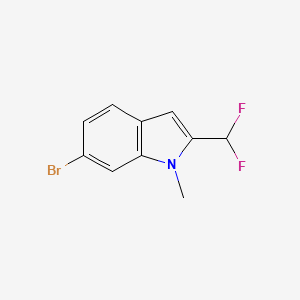

6-Bromo-2-(difluoromethyl)-1-methylindole

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-(difluoromethyl)-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF2N/c1-14-8-5-7(11)3-2-6(8)4-9(14)10(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVVNMQYBJQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 6 Bromo 2 Difluoromethyl 1 Methylindole

Reactivity of the Bromo Substituent

The bromine atom at the C6 position of the indole (B1671886) ring is the principal site for synthetic modification. Its reactivity is analogous to that of other aryl bromides, making it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org The bromo substituent at the C6 position of 6-bromo-2-(difluoromethyl)-1-methylindole makes it an ideal candidate for this transformation, enabling the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The choice of ligand, base, and solvent is crucial for achieving high yields. nih.gov Sterically bulky, electron-rich phosphine ligands are often employed to facilitate the reaction. nih.gov

While specific studies on this compound are not detailed in the provided literature, extensive research on bromoindoles and other bromoanilines demonstrates the reaction's broad applicability. nih.govnih.gov For instance, the coupling of unprotected ortho-bromoanilines has been successfully achieved with a variety of boronic esters using a palladacycle catalyst. nih.gov Similarly, indolyltrifluoroborates have been shown to be excellent nucleophilic partners in Suzuki-Miyaura reactions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | n-Butanol | 100 | Heteroarylboronic acids nih.gov |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane/H₂O | 80-100 | Aryl/Heteroaryltrifluoroborates nih.gov |

| CataCXium A | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Alkyl/Aryl boronic esters nih.gov |

Beyond the Suzuki coupling, the bromo substituent can participate in several other key palladium-catalyzed C-C bond-forming reactions.

The Sonogashira cross-coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comnih.gov Studies on 5-bromo-3-iodoindoles have shown that the bromo position can be selectively coupled with terminal alkynes at elevated temperatures, demonstrating the feasibility of this transformation on the brominated indole core. thieme-connect.de

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This process is catalyzed by a palladium source and typically requires a base. mdpi.com While less common for indole functionalization compared to other methods, it remains a viable pathway for introducing alkenyl substituents.

The Stille cross-coupling utilizes an organotin reagent as the nucleophilic partner. libretexts.org Like the Suzuki reaction, it has a broad scope but is often avoided due to the toxicity of the organotin reagents and byproducts. libretexts.org Nevertheless, it is an effective method for forming C-C bonds under relatively mild conditions. researchgate.netflowfrontier.co.jp

Table 2: Overview of Sonogashira, Heck, and Stille Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Typical Base | General Notes |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Highly effective for creating aryl-alkyne bonds. thieme-connect.de |

| Heck | Alkene | Pd complex (e.g., Pd(OAc)₂) + Phosphine ligand | Amine or Carbonate | Forms a new C-C bond at an sp² carbon of the alkene. mdpi.com |

| Stille | Organostannane (R-SnR'₃) | Pd complex (e.g., Pd(PPh₃)₄) | Often proceeds without base | Versatile but limited by the toxicity of tin compounds. researchgate.netflowfrontier.co.jp |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is exceptionally valuable for introducing primary and secondary amines, as well as other nitrogen nucleophiles, at the C6 position of the indole. The mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

The development of specialized biaryl phosphine ligands (e.g., Xantphos, SPhos, XPhos) has been critical to the reaction's success, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. beilstein-journals.orgacs.org The choice of base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is also a key parameter. beilstein-journals.orgrsc.org Research on N-substituted 4-bromo-7-azaindoles has demonstrated that C-N cross-coupling with various amines proceeds efficiently using a combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃. beilstein-journals.org This provides a strong precedent for the successful amination of this compound.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Amine Partner |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Primary & Secondary Amines beilstein-journals.org |

| Pd(OAc)₂ | SPhos / XPhos | NaOtBu | Toluene | Anilines, Alkylamines rsc.org |

| "XantPhos Pd G3" | - | DBU | MeCN/PhMe | Various Amines (Flow Chemistry) chemrxiv.org |

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgdalalinstitute.com

For this pathway to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group (the bromine atom). wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. dalalinstitute.com

In the case of this compound, the indole ring itself is an electron-rich aromatic system. While the difluoromethyl group is electron-withdrawing, it is not a sufficiently powerful activating group on its own to facilitate a classical SₙAr reaction at the C6 position. Therefore, direct displacement of the bromo substituent by a nucleophile via the SₙAr mechanism is considered highly unlikely unless additional, potent activating groups are installed on the benzene (B151609) portion of the indole ring. nih.gov

The bromo substituent can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation is useful for accessing the parent 2-(difluoromethyl)-1-methylindole scaffold. Reductive debromination can be achieved using various methods, including catalytic hydrogenation.

Catalytic hydrogenation typically involves treating the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent in the presence of a transition metal catalyst, most commonly palladium on carbon (Pd/C). This process effectively reduces the C-Br bond.

Furthermore, studies on the asymmetric hydrogenation of N-protected indoles using ruthenium or rhodium catalysts (e.g., with PhTRAP ligands) have shown that the indole double bond can be reduced to form indolines. acs.orgresearchgate.net Importantly, these conditions are often compatible with a bromo substituent on the aromatic ring, suggesting that selective reduction of either the C-Br bond or the indole double bond could be achieved by carefully selecting the catalyst and reaction conditions. acs.org

Reactivity of the Difluoromethyl Group

The difluoromethyl (-CHF₂) group at the C2 position is a key feature of the molecule. Unlike the bromo substituent, the C-F bonds of the difluoromethyl group are very strong, making the group highly stable and generally unreactive under common synthetic conditions, including the cross-coupling and hydrogenation reactions discussed above. nih.gov

The primary role of the difluoromethyl group is electronic. As a fluoroalkyl group, it is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. acs.org This electronic pull influences the reactivity of the indole ring system. For instance, the increased electron-withdrawing nature can modify the nucleophilicity of the indole core and affect the regioselectivity of other reactions, such as electrophilic substitution. acs.org The stability of the related N-CF₃ indole motif under strongly acidic and basic conditions further highlights the general robustness of such fluorinated groups. nih.gov Direct chemical transformation of the -CHF₂ group itself would likely require harsh radical or electrochemical conditions not typically employed for functionalizing the indole core.

Potential for Further Functionalization of the Difluoromethyl Group

The acidity of the C-H bond in the difluoromethyl group opens a pathway for its further functionalization. By masking the CF₂H group as a nucleophile through deprotonation, it can be reacted with a wide range of electrophiles to form new carbon-carbon bonds. researchgate.net This strategy transforms the typically terminal and non-reactive CF₂H group into a versatile synthon for constructing benzylic Ar-CF₂-R linkages. researchgate.net

The process involves generating the reactive Ar-CF₂⁻ anion, which is then trapped by an electrophile. This has been successfully demonstrated with various electrophiles, enabling the synthesis of diverse difluoromethylene-bridged compounds. researchgate.net For instance, the deprotonation of 3-(difluoromethyl)pyridine with a lithiated base, followed by trapping with electrophiles, allows for direct functionalization. nih.gov This method highlights the potential to introduce silyl, alkyl, and other groups to the difluoromethyl carbon.

This reactivity manifold provides a powerful tool for late-stage functionalization in drug discovery, allowing the CF₂H group to serve as an anchor point for introducing additional molecular complexity. The ability to convert readily available difluoromethyl arenes into stabilized and reactive nucleophilic reagents is a significant advancement in fluorine chemistry. researchgate.net

| Reagent System | Intermediate | Subsequent Reaction | Product Type |

| Brønsted Superbase / Lewis Acid | Stabilized Ar-CF₂⁻ Anion researchgate.net | Reaction with various electrophiles (e.g., carbonyls, imines) | Benzylic difluoromethylene compounds (Ar-CF₂-R) researchgate.net |

| Lithiated Base (e.g., LDA) | Ar-CF₂⁻ Anion nih.gov | Trapping with electrophiles (e.g., silyl chlorides) | Functionalized difluoromethyl compounds (Ar-CF₂-E) nih.gov |

Reactivity at the Indole Nitrogen (N1)

In the specific case of this compound, the nitrogen atom (N1) is already alkylated with a methyl group. This N-methylation significantly alters the reactivity compared to an N-unsubstituted indole. The presence of the methyl group removes the acidic N-H proton, thereby preventing reactions that typically occur at this site, such as deprotonation with strong bases or N-alkylation/arylation. The N-methyl group is generally a stable modification and renders the indole core more electron-rich than its N-H counterpart, which can influence reactivity at other positions of the ring.

N-Functionalization and Protecting Group Strategies

Since the N1 position is already occupied by a methyl group, further N-functionalization is not possible without removing it. The methyl group itself can be considered a permanent protecting group that is stable under many reaction conditions. However, in a synthetic sequence where access to the N-H indole is required, the N-methyl group would need to be removed. The process of removing a methyl group from a nitrogen atom is known as N-demethylation. wikipedia.org While various methods exist for N-demethylation, they often require harsh conditions which might not be compatible with the other functional groups on the indole ring. For example, demethylation of aryl methyl ethers, a related transformation, has historically been achieved by heating with strong acids like pyridine hydrochloride at high temperatures. wikipedia.org Such conditions could potentially affect the bromo or difluoromethyl substituents. Therefore, the N-methyl group in this compound is best regarded as a stable, non-labile substituent rather than a readily removable protecting group.

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) at other Positions of the Indole Ring

Electrophilic Aromatic Substitution (EAS)

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. nih.gov For unsubstituted indoles, the reaction occurs preferentially at the C3 position, as the resulting cationic intermediate (the Wheland intermediate) preserves the aromaticity of the fused benzene ring. ic.ac.ukstackexchange.com

In this compound, the reactivity and regioselectivity of EAS are governed by the combined electronic effects of the three substituents:

1-Methyl Group : This is an electron-donating group, which activates the indole ring towards electrophilic attack, reinforcing the inherent high nucleophilicity of the indole system.

2-Difluoromethyl Group : The CF₂H group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. Electron-withdrawing groups deactivate aromatic rings towards EAS. lumenlearning.comlibretexts.org Its position at C2 would significantly decrease the nucleophilicity of the adjacent C3 position.

The interplay of these effects makes the EAS reactivity of this molecule complex. While the C3 position is intrinsically the most reactive site of an indole, the deactivating C2-CF₂H group diminishes its reactivity. The benzene ring is deactivated by both the 6-bromo and 2-CF₂H groups. If substitution were to occur on the benzene ring, the 6-bromo group would direct incoming electrophiles to the C5 and C7 positions.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) is typically challenging on electron-rich aromatic systems. wikipedia.org The reaction requires a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgyoutube.com

The molecule this compound possesses the necessary features for a potential SₙAr reaction. The bromine atom at the C6 position serves as a good leaving group. The difluoromethyl group at C2 is strongly electron-withdrawing, which reduces the electron density of the entire indole ring system, making it more susceptible to attack by a strong nucleophile. youtube.com Therefore, it is plausible that a strong nucleophile could displace the bromide at the C6 position via an addition-elimination mechanism.

Regioselectivity and directing effects of existing substituents

The regiochemical outcome of any substitution reaction on this compound is a result of the competing directing effects of its substituents.

For Electrophilic Aromatic Substitution (EAS):

C3 Position : Traditionally the most nucleophilic position in indoles. stackexchange.com However, it is strongly deactivated by the adjacent electron-withdrawing 2-CF₂H group.

C4, C5, C7 Positions : These positions on the benzene ring are also potential sites for attack. The 6-bromo group directs ortho (C5, C7) and para (no para position available). The C5 and C7 positions are therefore potential, albeit deactivated, sites for electrophilic attack. The C4 position might be somewhat activated by the nitrogen atom of the pyrrole (B145914) ring.

For Nucleophilic Aromatic Substitution (NAS):

C6 Position : This is the only position bearing a suitable leaving group (Br). The reaction is facilitated by the electron-withdrawing nature of the 2-CF₂H group, which helps to stabilize the negative charge in the Meisenheimer intermediate. Thus, nucleophilic attack is expected to occur exclusively at C6, leading to the displacement of the bromide ion.

Oxidation and Reduction Chemistry of the Indole Core

Oxidation

The electron-rich indole nucleus is generally susceptible to oxidation. springernature.comacs.org The specific products formed depend on the substitution pattern of the indole and the oxidant used. Common transformations include oxidation to oxindoles, or cleavage of the C2-C3 double bond (Witkop oxidation). springernature.comacs.org

For 3-substituted indoles, oxidation often yields 2-oxindoles. researchgate.net

For 2-alkyl-substituted indoles, oxidation can lead to 3-oxindoles. acs.org

In the case of this compound, the presence of the electron-withdrawing CF₂H group at C2 may render the indole core slightly less prone to oxidation compared to indoles with electron-donating alkyl groups at that position. Nevertheless, treatment with suitable oxidants (e.g., m-CPBA, NBS, or catalytic systems using O₂ or oxone) could likely lead to the formation of the corresponding 3-oxindole derivative. acs.orgspringernature.comresearchgate.net

Reduction

The indole ring can be reduced under various conditions, most commonly via catalytic hydrogenation.

Hydrogenation : Full hydrogenation of the indole system leads to octahydroindole derivatives. For example, 1-methylindole can be fully hydrogenated to octahydro-1-methylindole using a Ru/Al₂O₃ catalyst. daneshyari.comresearchgate.net Partial reduction to the indoline derivative is also possible under milder conditions.

Hydrodehalogenation : A potential side reaction during catalytic hydrogenation is the reductive removal of the bromine atom (hydrodehalogenation). The choice of catalyst and reaction conditions is crucial to control the selectivity between ring reduction and C-Br bond cleavage. However, numerous examples exist where bromoindoles are reduced while retaining the halogen. nih.gov

For this compound, catalytic hydrogenation would be expected to reduce the heterocyclic and/or the benzene ring. Careful selection of the catalyst (e.g., Pd or Ru) and conditions (temperature, pressure) would be necessary to achieve the desired outcome, whether it be reduction of the indole core with retention of the bromine or a combined reduction and hydrodehalogenation. daneshyari.comnih.gov

Metalation and Lithiation Reactions of the Indole System

Metalation, particularly lithiation, is a powerful strategy for the functionalization of aromatic and heteroaromatic systems, including indoles. For this compound, two primary pathways for lithiation can be considered: direct deprotonation of an acidic C-H bond (directed metalation) or a metal-halogen exchange at the C6 position.

Halogen-Metal Exchange:

The presence of a bromine atom on the benzene portion of the indole nucleus provides a reactive site for halogen-metal exchange. This reaction is a common and efficient method for generating specific aryl-lithium or aryl-magnesium species that can then be treated with various electrophiles. Studies on 4-, 5-, 6-, and 7-bromoindoles have shown that they are effective precursors for regiochemically pure lithiated indoles. acs.orgacs.org The exchange is typically rapid and is often performed at low temperatures using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). wikipedia.orgias.ac.in

For N-H indoles, initial deprotonation of the nitrogen with a base like potassium hydride is recommended before introducing the organolithium reagent to prevent side reactions. acs.org However, since the target molecule is N-methylated, this initial step is unnecessary, simplifying the procedure. The reaction of this compound with an alkyllithium reagent is expected to proceed cleanly via lithium-bromine exchange to form 2-(difluoromethyl)-1-methylindol-6-yl-lithium. This intermediate is a valuable precursor for introducing a variety of substituents at the C6 position.

An alternative to lithium-halogen exchange involves the use of magnesium-based reagents. Protocols for the bromine-magnesium(lithium) exchange on bromoindoles bearing acidic N-H protons have been developed, suggesting that similar transformations are feasible for N-alkylated systems. nih.gov

Directed Lithiation (Deprotonation):

Directed ortho-metalation (DoM) is a process where a substituent, the directing metalating group (DMG), coordinates to the lithium reagent and directs deprotonation to an adjacent position. baranlab.orgsemanticscholar.org In this compound, the potential sites for direct deprotonation by a strong base like n-BuLi are the C3 and C7 positions.

For N-protected indoles, lithiation commonly occurs at the C2 position. uwindsor.ca However, since this position is already substituted in the target molecule, deprotonation at other sites becomes competitive. The N-methyl group is a relatively weak director. The reactivity is therefore significantly influenced by the C2-(difluoromethyl) group. As an electron-withdrawing group, it increases the acidity of the proton at the C3 position, making it a potential site for deprotonation. However, directed lithiation of 2-substituted N-methylindoles has shown that lithiation can be directed to the C3 position. researchgate.net

The C7 proton is another potential site for deprotonation, influenced by coordination with the nitrogen atom of the pyrrole ring. The ultimate regioselectivity of deprotonation would depend on the specific reaction conditions, including the base used, solvent, and temperature, and represents a competition between C3 and C7 lithiation.

The table below summarizes the potential metalation and lithiation reactions.

| Reaction Type | Reagent | Expected Intermediate | Potential Subsequent Products (after quenching with electrophile E+) |

| Halogen-Metal Exchange | n-BuLi or t-BuLi | 2-(Difluoromethyl)-1-methylindol-6-yl-lithium | 6-E-2-(Difluoromethyl)-1-methylindole |

| Directed Lithiation | sec-BuLi/TMEDA | 2-(Difluoromethyl)-1-methylindol-3-yl-lithium | 3-E-2-(Difluoromethyl)-1-methylindole |

| Directed Lithiation | n-BuLi | 2-(Difluoromethyl)-1-methylindol-7-yl-lithium | 7-E-2-(Difluoromethyl)-1-methylindole |

Table 1: Potential Metalation and Lithiation Pathways

Cycloaddition Reactions and Pericyclic Processes Involving the Indole Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu The electron-rich indole nucleus can participate in a variety of such transformations, most notably cycloaddition reactions, where it can serve as either the 2π or 4π component, leading to the formation of complex polycyclic structures. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reactions):

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The indole C2-C3 double bond can act as a dienophile, reacting with a conjugated diene. The reactivity of this bond is significantly influenced by the C2-substituent. The electron-withdrawing nature of the 2-(difluoromethyl) group would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C2-C3 π-bond, potentially enhancing its reactivity as a dienophile toward electron-rich dienes.

Alternatively, the benzene portion of the indole can act as the diene component, although this typically requires dearomatization. A relevant approach for a bromo-substituted indole involves the generation of an indolyne intermediate. For instance, treatment of a dibromoindole with a strong base can generate an aryne, which then undergoes a Diels-Alder reaction. nih.gov The 6-bromo substituent in the target molecule could potentially be converted into an indolyne precursor, enabling cycloadditions across the C4-C5 or C5-C7 positions of the benzenoid ring.

[3+2] and [4+3] Cycloadditions:

Indoles are well-known to participate in dearomative [3+2] cycloadditions with various partners, leading to functionalized indoline structures. nih.gov For instance, photocatalyzed [3+2] cycloadditions between substituted indoles and vinyldiazo species have been reported. nih.gov The indole serves as the 2π component in these reactions.

Furthermore, substituted indoles, particularly 2- and 3-vinylindoles, have been shown to undergo [4+3] cycloaddition reactions with oxyallyl cations to furnish seven-membered cyclohepta[b]indole frameworks. nih.govnih.govuchicago.eduacs.orgacs.org While the subject compound lacks a vinyl group, these studies highlight the versatility of the indole scaffold in higher-order cycloadditions, where the indole acts as the 4π electron component.

Other Pericyclic Processes:

Beyond cycloadditions, the indole ring is associated with other pericyclic reactions, such as sigmatropic rearrangements. The classic Fischer indole synthesis, for example, proceeds through a key acs.orgacs.org-sigmatropic rearrangement. medium.com While this is a method for forming the indole ring itself, it underscores the inherent capacity of indole-related structures to undergo such concerted electronic reorganizations. It is conceivable that under thermal or photochemical conditions, this compound or its derivatives could engage in sigmatropic shifts or electrocyclic reactions, although such reactivity would likely require significant activation. nih.gov

The table below outlines potential cycloaddition reactions.

| Reaction Type | Indole Component | Reaction Partner | Potential Product Class |

| [4+2] Diels-Alder | C2-C3 π-bond (Dienophile) | Conjugated diene | Tetrahydrocarbazole derivative |

| [4+2] Diels-Alder | C4-C7 via indolyne (Diene) | Dienophile | Fused polycyclic indole |

| [3+2] Cycloaddition | C2-C3 π-bond (Dipolarophile) | 1,3-dipole | Fused indoline heterocycle |

| [4+3] Cycloaddition | C2-C3-C3a-C7a (4π system) | Oxyallyl cation | Cyclohepta[b]indole derivative |

Table 2: Potential Cycloaddition Reactions

Advanced Spectroscopic and Spectrometric Elucidation Methodologies for Indole Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 6-Bromo-2-(difluoromethyl)-1-methylindole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound, characteristic signals are expected for the aromatic protons on the indole (B1671886) ring, the N-methyl protons, and the proton of the difluoromethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and difluoromethyl substituents. The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the eight carbons of the bromo-methylindole core, the N-methyl carbon, and the difluoromethyl carbon. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. bhu.ac.in Chemical shifts are diagnostic for aromatic, alkyl, and fluorinated carbons. ucl.ac.uk

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. wikipedia.org The spectrum for this compound would be expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single proton of the same group. The chemical shift of this signal is characteristic of a difluoromethyl group attached to an aromatic system. wikipedia.orgnih.gov

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive connectivity.

COSY would reveal proton-proton couplings, for instance, between adjacent protons on the benzene (B151609) ring of the indole nucleus.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two or three bonds, which is critical for confirming the placement of the substituents on the indole ring (e.g., correlation from the N-methyl protons to C2 and C7a of the indole core).

Table 4.1: Predicted NMR Spectroscopic Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | H3 | 6.5 - 6.8 | t | J(H,F) ≈ 2-3 |

| H4 | 7.5 - 7.7 | d | J(H,H) ≈ 8.5 | |

| H5 | 7.2 - 7.4 | dd | J(H,H) ≈ 8.5, 1.8 | |

| H7 | 7.7 - 7.9 | d | J(H,H) ≈ 1.8 | |

| N-CH₃ | 3.7 - 3.9 | s | - | |

| -CHF₂ | 6.8 - 7.2 | t | J(H,F) ≈ 55-60 | |

| ¹³C NMR | C2 | 135 - 140 | t | J(C,F) ≈ 25-30 |

| C3 | 102 - 105 | t | J(C,F) ≈ 3-5 | |

| C3a | 128 - 131 | s | - | |

| C4 | 123 - 126 | s | - | |

| C5 | 125 - 128 | s | - | |

| C6 | 115 - 118 | s | - | |

| C7 | 112 - 115 | s | - | |

| C7a | 137 - 140 | s | - | |

| N-CH₃ | 31 - 34 | s | - | |

| -CHF₂ | 110 - 115 | t | J(C,F) ≈ 235-245 | |

| ¹⁹F NMR | -CHF₂ | -90 to -120 | d | J(F,H) ≈ 55-60 |

Note: The data in the table are predicted values based on typical chemical shifts for N-methylindoles, 6-bromoindoles, and aromatic difluoromethyl compounds and are intended for illustrative purposes. journals.co.zaresearchgate.netchemicalbook.comnih.govrsc.orgrsc.orgspectrabase.com

Vibrational Spectroscopy Techniques (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the molecular fingerprint of a compound. montclair.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands for the various bonds present. vscht.cz Key expected absorptions include C-H stretching from the aromatic ring and the methyl group, C=C stretching vibrations from the aromatic and pyrrole (B145914) rings, and C-N stretching vibrations. The strong C-F stretching vibrations of the difluoromethyl group are typically found in the 1100-1000 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds, such as the C=C bonds in the aromatic system. The C-Br bond also typically gives a reasonably strong Raman signal. researchgate.netaip.org

Table 4.2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2950 - 2850 | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | 1610 - 1580, 1500 - 1450 | Medium-Strong |

| C-N Stretch | 1360 - 1310 | 1360 - 1310 | Medium |

| C-F Stretch (-CHF₂) | 1100 - 1000 | 1100 - 1000 | Strong (IR), Weak (Raman) |

| C-Br Stretch | 600 - 500 | 600 - 500 | Medium (IR), Strong (Raman) |

Note: The data in the table are predicted values based on characteristic frequencies for substituted indoles and related functional groups. researchgate.netpressbooks.pub

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₈BrF₂N), the molecular ion peak (M⁺˙) would be a key diagnostic feature. Due to the presence of bromine, the molecular ion would appear as a characteristic pair of peaks (M⁺˙ and [M+2]⁺˙) with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis (LC-MS/MS): In techniques like tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. scirp.orglibretexts.orglibretexts.org For this compound, likely fragmentation pathways could include:

Loss of a fluorine radical (F˙) from the difluoromethyl group.

Loss of the entire difluoromethyl group (˙CHF₂).

Loss of a methyl radical (˙CH₃) from the N-methyl group.

Cleavage of the bromine atom (˙Br).

Table 4.3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Comments |

| [M]⁺˙ | [C₁₀H₈BrF₂N]⁺˙ | 275/277 | Molecular ion peak, showing ⁷⁹Br/⁸¹Br isotopic pattern. |

| [M - F]⁺ | [C₁₀H₈BrFN]⁺ | 256/258 | Loss of a fluorine radical. |

| [M - CHF₂]⁺ | [C₉H₇BrN]⁺ | 224/226 | Loss of the difluoromethyl group. |

| [M - Br]⁺ | [C₁₀H₈F₂N]⁺ | 196 | Loss of the bromine radical. |

Note: The m/z values are calculated for the most abundant isotopes and presented for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if applicable)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgnih.gov If a single crystal of sufficient quality of this compound can be grown, this method can provide definitive proof of its structure. fiveable.me

The technique involves directing a beam of X-rays onto the crystal and analyzing the resulting diffraction pattern. youtube.comazolifesciences.com This analysis yields detailed information, including:

Connectivity and Constitution: Unambiguously confirms the atomic connections.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles within the molecule.

Conformation: Defines the exact spatial orientation of the atoms.

Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

Since this compound is an achiral molecule, the primary benefit of X-ray crystallography would be the definitive confirmation of its planar indole core, the positions of the substituents, and the precise geometric parameters of the molecule in the solid state. The resulting data would include unit cell dimensions (a, b, c), angles (α, β, γ), and the space group, which describes the crystal's symmetry.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are considered)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. numberanalytics.com These methods include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The target molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it will not exhibit any ECD or VCD signals. cas.cz

However, these techniques would be indispensable if a chiral derivative of this indole were to be synthesized. Chirality could be introduced, for example, by attaching a chiral substituent to the indole nitrogen or another position on the ring. In such a case:

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. The resulting spectrum (a plot of ΔA or Δε versus wavelength) is highly sensitive to the absolute configuration of the stereogenic centers.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of polarized light in the IR region. It provides detailed stereochemical information about the entire molecule. nih.gov

For a hypothetical chiral derivative, comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations would allow for the unambiguous assignment of its absolute configuration. nih.gov

Theoretical and Computational Investigations of 6 Bromo 2 Difluoromethyl 1 Methylindole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Bromo-2-(difluoromethyl)-1-methylindole, DFT calculations, often using a basis set such as B3LYP/6-311+G(**), are employed to determine the molecule's most stable three-dimensional arrangement, known as its ground state geometry. nih.govmdpi.com These calculations provide optimized bond lengths, bond angles, and dihedral angles, which describe the molecule's stable conformation. mdpi.comresearchgate.net

Beyond just geometry, DFT is crucial for understanding the electronic properties that dictate the molecule's reactivity and intermolecular interactions. mdpi.com By solving approximations of the Schrödinger equation, DFT can map out the distribution of electrons within the molecule, highlighting regions of high or low electron density that are key to its chemical behavior.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | C6-Br7 | 1.91 Å |

| Bond Angle | C2-N1-C7a | 108.5° |

| Dihedral Angle | C3-C2-C(F2)-H | 120.1° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.orgyoutube.comyoutube.com Conversely, the LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, acting as an electrophile. libretexts.orgyoutube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the distribution of the HOMO and LUMO across the indole ring system, the bromine atom, and the difluoromethyl group would indicate the most likely sites for nucleophilic and electrophilic attack. youtube.comresearchgate.net For instance, the HOMO is often localized on the electron-rich parts of a molecule, while the LUMO is found on electron-deficient regions. researchgate.net

| Orbital | Energy (eV) | Role |

|---|---|---|

| HOMO | -6.51 | Electron Donor (Nucleophilic Center) |

| LUMO | -1.25 | Electron Acceptor (Electrophilic Center) |

| Energy Gap (ΔE) | 5.26 | Indicator of Chemical Reactivity |

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the total electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net This analysis is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP surface uses a color scale to indicate different regions of charge: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP analysis would likely show negative potential around the electronegative fluorine and bromine atoms and potentially over the π-system of the indole ring. researchgate.net In contrast, positive potential would be expected around the hydrogen atoms. researchgate.net This charge distribution is fundamental to understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and binding to biological targets. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water.

For this compound, MD simulations could be used to explore its conformational landscape, revealing the flexibility of the difluoromethyl group and its preferred orientations. Furthermore, by simulating the compound in the presence of a biological target, such as a protein, MD can elucidate the stability of binding poses, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex, and the role of solvent molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Analogues (focusing on theoretical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model would be developed by calculating a set of theoretical molecular descriptors for each compound and correlating them with experimentally determined activity data.

These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). researchgate.netmdpi.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. nih.govresearchgate.net The model can highlight which molecular properties are most important for the desired biological effect.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching |

| Hydrophobic | logP | Lipophilicity/hydrophilicity balance |

Reaction Mechanism Studies Using Computational Chemistry (e.g., Transition State Calculations for Synthetic Pathways)

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed.

For the synthesis of this compound, computational studies could be used to investigate the feasibility of different synthetic routes. nih.gov For example, transition state calculations can identify the highest energy barrier (the rate-determining step) in a reaction sequence, providing a theoretical basis for reaction yields and selectivity. nih.gov This understanding can help chemists optimize reaction conditions, such as temperature and catalyst choice, to improve the efficiency of the synthesis. montclair.edu

In Silico Prediction of Biological Target Interactions and Binding Modes (emphasizing mechanistic insights, not efficacy)

In silico methods are widely used to predict potential biological targets for a given compound and to understand its binding mode at a mechanistic level. nih.govnih.gov Techniques like molecular docking are used to predict the preferred orientation of a ligand (this compound) when bound to a target protein. The docking process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on how well they fit geometrically and energetically. mdpi.com

The results of a docking study can provide a detailed, three-dimensional model of the ligand-protein complex. This model highlights the key amino acid residues involved in the interaction and the specific types of non-covalent bonds (hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the binding. mdpi.com This mechanistic insight is crucial for understanding how the compound might exert a biological effect and provides a rational basis for designing analogues with improved binding affinity or selectivity. ucj.org.uamdpi.com

Mechanistic Studies of Biological Interactions Non Clinical Focus

Structure-Activity Relationships (SAR) Driven by Mechanistic Insights (focusing on in vitro data).

Correlation of Structural Modifications with Observed Mechanistic Effects

The biological activity of indole-based compounds can be significantly altered by the nature and position of substituents on the indole (B1671886) scaffold. While specific mechanistic studies on 6-bromo-2-(difluoromethyl)-1-methylindole are not extensively detailed in publicly available literature, the principles of structure-activity relationships (SAR) derived from related analogs provide a framework for understanding its potential biological interactions.

The bromine atom at the C6-position introduces a halogen bond donor and increases the lipophilicity of the molecule. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The position of the halogen on the indole ring is critical; for instance, moving the bromine to other positions could drastically alter the binding mode and subsequent biological response.

The methyl group on the indole nitrogen (N1-position) eliminates a potential hydrogen bond donor site. This modification can influence the compound's solubility and its ability to cross biological membranes. Moreover, the N1-methylation can orient the other substituents in a specific conformation that may be more or less favorable for binding to a particular biological target.

The interplay of these three key structural features—the C2-difluoromethyl group, the C6-bromo substituent, and the N1-methyl group—collectively defines the unique physicochemical properties of this compound and dictates its potential mechanistic interactions.

Table 1: Correlation of Structural Modifications of the this compound Scaffold with Potential Mechanistic Effects

| Structural Modification | Potential Mechanistic Effect | Rationale |

| C2-Difluoromethyl Group | Altered electronic properties of the indole ring, modified metabolic stability. | The strong electron-withdrawing nature of the CHF2 group impacts the electron density of the indole system, influencing interactions with biological macromolecules. It can also block metabolic oxidation at this position. |

| C6-Bromo Substituent | Enhanced lipophilicity, potential for halogen bonding interactions. | The bromine atom increases the compound's ability to partition into lipidic environments and can form specific, directional interactions with electron-rich atoms in a protein binding pocket. |

| N1-Methyl Group | Removal of a hydrogen bond donor, altered conformational preference. | Methylation of the indole nitrogen prevents hydrogen bond donation, which can be critical for certain binding modes. It also introduces steric bulk that can influence the orientation of the molecule within a binding site. |

Design Principles for Modulating Specific Biological Mechanisms

A primary design strategy involves the systematic modification of the substituents on the indole ring. For example, replacing the C6-bromo group with other halogens (e.g., chlorine or iodine) could systematically vary the strength of the halogen bond and the lipophilicity of the molecule. This allows for a precise tuning of the binding affinity. Similarly, exploring a range of alkyl or aryl groups at the N1-position could probe the steric and electronic requirements of the binding pocket.

Another key principle is the bioisosteric replacement of the difluoromethyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing the difluoromethyl group with other electron-withdrawing groups, such as a trifluoromethyl or a cyano group, could help to elucidate the importance of the electronic and steric properties of this substituent for a particular biological activity.

Conformational constraint is a powerful design tool to lock the molecule into a specific bioactive conformation. This can be achieved by introducing cyclic structures or rigid linkers. By reducing the conformational flexibility of the molecule, it is possible to enhance its binding affinity and selectivity for the target protein, as the entropic penalty of binding is reduced.

Finally, the introduction of additional functional groups at other positions of the indole scaffold can be explored to establish new interactions with the biological target. For instance, adding a hydrogen bond donor or acceptor at the C4 or C5 position could lead to new and specific interactions within the binding site, potentially altering the compound's mechanism of action or improving its potency.

Table 2: Design Principles for Modulating the Biological Mechanisms of this compound Analogs

| Design Principle | Example Modification | Desired Outcome |

| Systematic Substituent Modification | Replacement of C6-Br with C6-Cl, C6-I, or C6-CF3. | Fine-tuning of lipophilicity and halogen bonding potential to optimize binding affinity. |

| Bioisosteric Replacement | Substitution of the C2-CHF2 group with C2-CF3 or C2-CN. | Probing the electronic and steric requirements of the target's binding pocket at this position. |

| Conformational Constraint | Introduction of a rigid linker between the N1 and C7 positions. | Reducing conformational flexibility to enhance binding affinity and selectivity. |

| Introduction of New Functional Groups | Addition of a hydroxyl or amino group at the C4 or C5 position. | Establishing new hydrogen bonding interactions to improve potency and potentially alter the binding mode. |

Future Perspectives and Emerging Research Avenues for 6 Bromo 2 Difluoromethyl 1 Methylindole Chemistry

Development of Novel and Efficient Synthetic Methodologies for Complex Indole (B1671886) Derivatives

While the direct synthesis of 6-Bromo-2-(difluoromethyl)-1-methylindole is not extensively documented, plausible synthetic routes can be envisioned based on existing methodologies for functionalized indoles. A key challenge lies in the controlled introduction of the difluoromethyl group at the C2 position.

One potential strategy involves the N-difluoromethylation of a pre-functionalized indole. For instance, studies have shown the successful N-difluoromethylation of various indole derivatives, including those with a bromine atom, using reagents like Freon-22 researchgate.net. This suggests that a 6-bromo-1-methyl-1H-indole precursor could potentially be difluoromethylated at the nitrogen, although achieving C2 selectivity would require further investigation and optimization of reaction conditions.

Another avenue for exploration is the use of modern electrochemical methods. Green and efficient electrochemical techniques have been developed for the C2-difluoromethylation of indole derivatives using reagents like sodium difluoromethanesulfinate (HCF2SO2Na) researchgate.net. These catalyst- and oxidant-free conditions offer a more sustainable approach to synthesizing difluoromethylated indoles.

Furthermore, photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives has emerged as a promising method. This approach utilizes an electron donor–acceptor (EDA) complex between the indole derivative and a difluoromethyl source, activated by visible light, to achieve difluoromethylation rsc.org. Adapting such methods for the specific synthesis of this compound could lead to more efficient and environmentally friendly synthetic protocols.

Future research in this area will likely focus on:

Developing regioselective C2-difluoromethylation methods for 6-bromo-1-methylindoles.

Utilizing flow chemistry and other process intensification technologies to enable safer and more scalable production.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Reagents/Conditions | Potential Advantages | Key Challenges |

|---|---|---|---|

| N-Difluoromethylation followed by C2-functionalization | Freon-22, Base | Established methodology for N-difluoromethylation | Achieving subsequent C2-methylation and controlling regioselectivity |

| Electrochemical C2-Difluoromethylation | HCF2SO2Na, Electrochemical cell | Catalyst- and oxidant-free, sustainable | Substrate scope and optimization for the specific compound |

| Photoinduced C2-Difluoromethylation | Difluoromethyl tetrazole sulfone, Visible light | Catalyst-free, mild conditions | Formation and reactivity of the EDA complex with the specific substrate |

Advanced Mechanistic Investigations into Biological and Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its rational development. The interplay between the bromo, difluoromethyl, and methyl groups can significantly influence the compound's reactivity and its interactions with biological targets.

Mechanistic studies of difluoromethylation reactions of indoles suggest the involvement of radical pathways. For instance, cyclic voltammetry and control experiments in electrochemical difluoromethylation point towards the formation of a difluoromethyl radical researchgate.net. Similarly, photoinduced methods are believed to proceed through a single-electron transfer mechanism involving an EDA complex rsc.org. Advanced spectroscopic techniques and computational modeling can provide further insights into the transient intermediates and transition states of these reactions.

From a biological perspective, the difluoromethyl group is known to act as a bioisostere for a hydroxyl or thiol group, potentially leading to enhanced binding affinity and improved metabolic stability. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding acs.org. Understanding how these functional groups contribute to the compound's biological activity will require detailed structure-activity relationship (SAR) studies and advanced molecular modeling.

Future research directions in this area include:

In-depth kinetic and computational studies of difluoromethylation reactions of brominated indoles.

Elucidation of the metabolic pathways of this compound and its analogs.

X-ray crystallography and NMR studies of complexes between the compound and its biological targets to understand binding interactions at the atomic level.

Rational Design of Next-Generation Indole-Based Scaffolds with Tunable Properties

The this compound scaffold offers a versatile platform for the rational design of new molecules with finely tuned properties. By systematically modifying the substituents on the indole ring, it is possible to modulate the compound's electronic, steric, and pharmacokinetic properties.

For example, the bromine atom at the C6 position can be readily replaced with other functional groups through various cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This provides a powerful tool for optimizing the compound's biological activity or material properties.

Computational modeling will play a key role in the rational design process. Quantum mechanical calculations can be used to predict the effects of different substituents on the electronic properties of the indole ring, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels nih.govacs.org. This information can be used to design molecules with specific photophysical or electronic properties for applications in areas like organic electronics or bioimaging.

Key areas for future research in rational design include:

Synthesis and evaluation of a library of analogs of this compound with diverse substituents at various positions of the indole ring.

Development of predictive quantitative structure-activity relationship (QSAR) models to guide the design of new compounds with enhanced biological activity.

Exploration of the use of this scaffold in the design of fluorescent probes and sensors with tunable emission properties.

Exploration of Unconventional Applications in Emerging Technologies

While the primary focus of indole chemistry has traditionally been in medicine, the unique properties of this compound may open doors to unconventional applications in emerging technologies. The combination of a heavy atom (bromine) and a highly electronegative group (difluoromethyl) could impart interesting photophysical and electronic properties to the molecule.

For instance, fluorinated organic molecules are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the indole scaffold, modulated by the bromo and difluoromethyl substituents, could make it a suitable building block for new organic semiconductor materials.

Another potential application lies in the field of chemical biology. The indole scaffold is a known fluorophore, and the introduction of heavy atoms can influence its photophysical properties, such as promoting intersystem crossing and enabling phosphorescence. This could be exploited in the development of new probes for time-resolved fluorescence imaging or as photosensitizers in photodynamic therapy.

Future research could explore:

The synthesis and characterization of polymers and small molecules based on the this compound scaffold for applications in organic electronics.

The investigation of the photophysical properties of this compound and its derivatives for the development of novel fluorescent and phosphorescent probes.

The evaluation of its potential as a component in advanced materials with applications in sensing or catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

For this compound, ML models could be used to:

Predict its binding affinity to various biological targets.

Optimize its structure to improve its drug-like properties.

Identify potential off-target effects and predict its toxicity profile.

Furthermore, AI can be used to assist in the design of novel synthetic routes. Retrosynthesis prediction tools, based on deep learning, can suggest efficient and cost-effective ways to synthesize complex molecules like this compound.

Table 2: Applications of AI and Machine Learning in the Development of Indole Derivatives

| Application | AI/ML Technique | Potential Impact |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Accurate prediction of biological activity, toxicity, and ADME properties, reducing the need for extensive experimental screening. researchgate.netnih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of novel indole scaffolds with desired properties, expanding the chemical space for drug discovery. |

| Synthetic Route Prediction | Retrosynthesis algorithms based on deep learning | Identification of efficient and novel synthetic pathways, accelerating the synthesis of complex indole derivatives. |

| Reaction Optimization | Bayesian optimization, Reinforcement learning | Optimization of reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. |

The continued development and application of AI and ML will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the discovery of new molecules with enhanced properties and novel applications.

常见问题

Q. What analytical techniques identify degradation pathways of this compound under oxidative stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with UPLC-QTOF-MS detect degradation products. Major pathways include hydrolysis of the difluoromethyl group to COOH and oxidative debromination. Isotopic labeling (-HO) confirms hydrolysis mechanisms. Mitigation strategies involve co-formulating with antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。